Product packaging for 2-Hydroxy-2-(3-nitrophenyl)acetonitrile(Cat. No.:CAS No. 13312-82-8)

2-Hydroxy-2-(3-nitrophenyl)acetonitrile

Cat. No.: B7795080
CAS No.: 13312-82-8
M. Wt: 178.14 g/mol
InChI Key: IBMWJEGPSVVIOM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-nitrophenyl)acetonitrile is a high-purity fine chemical serving as a versatile synthetic building block and key pharmaceutical intermediate in organic and medicinal chemistry research . Its molecular structure, featuring a nitrophenyl group and a hydroxyacetonitrile moiety, makes it a valuable precursor in the synthesis of more complex nitrogen-containing heterocycles. Research indicates that related (2-nitrophenyl)acetonitrile derivatives can undergo reductive cyclization to form N-hydroxyindole structures , which are privileged scaffolds in drug discovery and natural product synthesis. The compound's reactivity is defined by its functional groups; the hydroxyl group can participate in oxidation and esterification reactions, while the nitrile group offers a handle for further manipulation into amines, amides, or carboxylic acids. As an active pharmaceutical ingredient (API) intermediate, it is analyzed by techniques including LCMS, HPLC, NMR, and FTIR to ensure a purity typically exceeding >99% . This product is intended for use in laboratory research and development settings, strictly for professional and scientific purposes. It is supplied with a Certificate of Analysis (COA) and is classified as For Research Use Only (RUO), prohibiting any diagnostic, therapeutic, or human consumption applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3 B7795080 2-Hydroxy-2-(3-nitrophenyl)acetonitrile CAS No. 13312-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(3-nitrophenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMWJEGPSVVIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289225
Record name α-Hydroxy-3-nitrobenzeneacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID201289225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13312-82-8
Record name α-Hydroxy-3-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13312-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxy-3-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydroxy 2 3 Nitrophenyl Acetonitrile

Chemical Synthesis Approaches

The chemical synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile (B420227) is predominantly centered on the nucleophilic addition of a cyanide source to 3-nitrobenzaldehyde (B41214). This classic reaction can be modulated through various catalytic systems and reaction conditions to optimize for safety, yield, and purity. Alternative theoretical pathways may also proceed via the functionalization of a pre-existing nitrophenylacetonitrile scaffold.

Nucleophilic Addition of Cyanide to 3-Nitrobenzaldehyde

The most direct and widely practiced method for synthesizing this compound is the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. chemicalbook.comsigmaaldrich.com The carbon-oxygen double bond of the aldehyde is highly polarized due to oxygen's greater electronegativity, rendering the carbon atom susceptible to attack by a nucleophile like the cyanide ion (CN⁻). nih.govatamanchemicals.com The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final cyanohydrin product. libretexts.org This addition is a reversible equilibrium reaction. rsc.org

The general mechanism involves two key steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. sigmaaldrich.comatamanchemicals.com

Protonation: The negatively charged oxygen of the alkoxide intermediate abstracts a proton from a proton source in the reaction mixture, such as water or hydrogen cyanide, to form the neutral hydroxyl group of the final product. sigmaaldrich.comyoutube.com

Catalytic Systems: Acidic, Basic, and Phase Transfer Catalysis

The efficiency and rate of cyanohydrin formation are highly dependent on the catalytic conditions employed.

Basic Catalysis: The reaction is fundamentally base-catalyzed. libretexts.org Hydrogen cyanide (HCN) itself is a weak acid (pKa ≈ 9.2) and therefore a poor nucleophile. organic-chemistry.org A base is required to deprotonate HCN and generate the much stronger cyanide nucleophile (CN⁻), which is the active species in the addition reaction. libretexts.orgorganic-chemistry.org Without a base, the reaction is impractically slow. organic-chemistry.org

Acidic Catalysis: While a base is needed to form the nucleophile, the reaction is often carried out in a slightly acidic medium (optimally pH 4-5). sigmaaldrich.comnih.gov This is because mild acidic conditions can activate the aldehyde by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and accelerates the rate of nucleophilic attack. nih.gov However, excessively low pH is detrimental as it converts all the cyanide ions back into non-nucleophilic HCN, thereby halting the reaction. nih.gov Thus, a careful balance of pH is crucial for optimal reaction rates.

Phase Transfer Catalysis (PTC): This method is highly effective for reactions involving reactants in different phases, such as an aqueous solution of a cyanide salt and an organic solution of the aldehyde. researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like a tetraalkylammonium halide), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the aldehyde is dissolved. libretexts.orgresearchgate.net This creates a reactive, "naked" cyanide ion in the organic phase, often leading to faster reaction rates, milder conditions, and improved yields compared to simple biphasic systems. sigmaaldrich.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Cyanohydrin Synthesis

Catalytic System Typical Reagents Mechanism Advantages Disadvantages
Basic Catalysis Aldehyde, HCN, catalytic base (e.g., NaOH, KCN) Generates CN⁻ nucleophile from HCN. libretexts.orgorganic-chemistry.org Simple, essential for reaction to proceed. Can lead to side reactions if base concentration is too high.
pH-Controlled (Acidic Buffer) Aldehyde, NaCN/KCN, weak acid (e.g., H₂SO₄, HCl) Balances CN⁻ availability and carbonyl activation. sigmaaldrich.comnih.gov Optimized reaction rates, good yields. Requires careful and continuous pH monitoring.
Phase Transfer Catalysis (PTC) Aldehyde (in organic solvent), NaCN/KCN (in water), PTC catalyst (e.g., R₄N⁺X⁻) Transfers CN⁻ from aqueous to organic phase. researchgate.net High efficiency, mild conditions, suitable for immiscible reactants. sigmaaldrich.comresearchgate.net Catalyst may need to be separated from product.
In Situ Generation of Hydrogen Cyanide for Enhanced Efficiency

Due to the extremely toxic and volatile nature of hydrogen cyanide gas, its direct use is often avoided in laboratory and industrial settings. sigmaaldrich.comorganic-chemistry.org A safer and more convenient approach is the in situ generation of HCN within the reaction mixture. This is typically achieved by reacting an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with an acid. organic-chemistry.orgnii.ac.jp A strong acid is added to a mixture of the aldehyde and the cyanide salt. organic-chemistry.org It is important to use slightly less than a stoichiometric amount of acid to ensure that some free cyanide ions remain, maintaining the basic conditions necessary for the nucleophilic attack to proceed rapidly. organic-chemistry.org Using hydrochloric acid for this in situ generation has been reported to produce high yields of excellent quality cyanohydrin products. nii.ac.jp

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled:

pH Control: As mentioned, maintaining the pH in the optimal range of 4 to 5 is critical. This provides a sufficient concentration of the cyanide nucleophile while simultaneously activating the aldehyde carbonyl group, leading to the fastest reaction rate. sigmaaldrich.comnih.gov

Temperature: Cyanohydrin formation is a reversible and typically exothermic process. organic-chemistry.org Lowering the temperature can help shift the equilibrium toward the product side, which can be beneficial for substrates where the equilibrium is unfavorable. rsc.org

Solvent Choice: In biphasic systems, the choice of organic solvent can influence reaction rates and yields. For biocatalytic approaches, solvents like diisopropyl ether have proven advantageous. chemicalbook.com For chemical synthesis, solvents used in PTC systems must effectively dissolve the aldehyde while being immiscible with water. sigmaaldrich.com

Purity of Reactants: The use of high-purity 3-nitrobenzaldehyde is essential to prevent the formation of impurities that can be difficult to separate from the final product.

Synthetic Transformations from Related Nitrophenylacetonitrile Precursors

An alternative strategy for the synthesis of this compound involves starting with 3-nitrophenylacetonitrile (B14267) and introducing a hydroxyl group at the alpha (α) position, which is adjacent to both the phenyl ring and the nitrile group. This benzylic position is activated by both functional groups, making it amenable to functionalization.

A plausible, though not widely documented for this specific substrate, two-step approach could be:

α-Halogenation: The active methylene (B1212753) group in 3-nitrophenylacetonitrile can undergo radical or base-mediated halogenation. For instance, bromination using N-bromosuccinimide (NBS) under radical initiation conditions is a standard method for functionalizing benzylic positions. This would yield 2-bromo-2-(3-nitrophenyl)acetonitrile.

Nucleophilic Substitution: The resulting α-halo-nitrile can then be subjected to hydrolysis. The halogen acts as a leaving group, which can be displaced by a hydroxide (B78521) ion (from NaOH, for example) or water in a nucleophilic substitution reaction (Sₙ1 or Sₙ2 mechanism) to install the desired hydroxyl group and form the final product.

While direct oxidation of the benzylic C-H bond to a C-OH bond is another possibility, for instance using strong oxidizing agents or metal catalysts, these methods can be aggressive and may risk over-oxidation or reaction with the nitro group. The halogenation-hydrolysis sequence represents a more controlled and classical chemical approach.

Biocatalytic Synthesis Approaches

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, providing exceptionally high stereoselectivity under mild reaction conditions. The synthesis of chiral cyanohydrins, including the family to which this compound belongs, is a well-established application of this technology. chemicalbook.comyoutube.com

The key enzymes used for this transformation are Hydroxynitrile Lyases (HNLs) , also known as oxynitrilases. rsc.org These enzymes catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. rsc.org Aromatic aldehydes, such as benzaldehyde (B42025) and its substituted derivatives, are generally excellent substrates for HNLs. organic-chemistry.org

Depending on the plant or microbial source of the HNL, either the (R)- or (S)-enantiomer of the cyanohydrin can be produced with very high enantiomeric excess. chemicalbook.com This enantioselectivity is a major advantage over most chemical methods, which typically produce a racemic (50:50) mixture of both enantiomers. chemicalbook.com The reaction is often performed in a two-phase system, consisting of an aqueous buffer to maintain the enzyme's activity and an immiscible organic solvent to dissolve the aldehyde substrate and the cyanohydrin product. rsc.org

Table 2: Examples of Hydroxynitrile Lyases (HNLs) for Cyanohydrin Synthesis

Enzyme Name/Source Abbreviation Stereoselectivity Typical Substrates
Prunus amygdalus (Almond) PaHNL (R)-selective Aromatic & Aliphatic Aldehydes
Manihot esculenta (Cassava) MeHNL (S)-selective Aromatic & Aliphatic Aldehydes, Ketones
Hevea brasiliensis (Rubber Tree) HbHNL (S)-selective Aromatic & Aliphatic Aldehydes
Arabidopsis thaliana AtHNL (R)-selective Aromatic Aldehydes
Granulicella tundricola GtHNL (R)-selective Aromatic Aldehydes

This table provides general information on commonly cited HNLs. The specific activity towards 3-nitrobenzaldehyde would require empirical testing but is expected based on their preference for aromatic aldehydes.

Hydroxynitrile Lyase (HNL)-Catalyzed Asymmetric Synthesis

The enzymatic synthesis of this compound from 3-nitrobenzaldehyde and a cyanide source is a key methodology. This reaction is catalyzed by hydroxynitrile lyases (HNLs), which are capable of forming a new carbon-carbon bond with high stereoselectivity. bohrium.compnas.org

Enzyme Discovery and Diversity: R-selective vs. S-selective HNLs

Hydroxynitrile lyases are a diverse group of enzymes, classified based on the stereochemistry of the cyanohydrin they produce. They are broadly categorized into (R)-selective and (S)-selective HNLs, yielding the corresponding (R)- or (S)-enantiomer of the cyanohydrin. nih.govwikipedia.org These enzymes have been discovered in a variety of plant species and microorganisms. researchgate.netacs.org

(S)-selective HNLs, such as those from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL), belong to the α/β-hydrolase fold superfamily. nih.govwikipedia.org In contrast, (R)-selective HNLs are more diverse. For instance, the HNL from Prunus amygdalus (PaHNL) utilizes a flavin cofactor for its catalytic activity. wikipedia.org A notable discovery is the (R)-selective HNL from Arabidopsis thaliana (AtHNL), which, despite its (R)-selectivity, also possesses an α/β-hydrolase fold, similar to the (S)-selective enzymes. wikipedia.orgnih.gov Another source of (R)-HNL is the cyanogenic millipede, Chamberlinius hualienensis. pnas.org

Table 1: Diversity of R- and S-selective Hydroxynitrile Lyases

EnzymeSourceSelectivityEnzyme Family
HbHNLHevea brasiliensis (Rubber tree)(S)α/β-hydrolase
MeHNLManihot esculenta (Cassava)(S)α/β-hydrolase
BmHNLBaliospermum montanum(S)α/β-hydrolase
PaHNLPrunus amygdalus (Almond)(R)FAD-dependent
AtHNLArabidopsis thaliana(R)α/β-hydrolase
ChuaHNLChamberlinius hualienensis (Millipede)(R)Lipocalin

This table provides a summary of some common HNLs, their natural sources, stereoselectivity, and the protein family they belong to.

Substrate Specificity and Scope of HNLs with Nitrated Aromatic Aldehydes

The substrate scope of HNLs is a critical factor in their application for synthesizing specific cyanohydrins. Many HNLs exhibit broad substrate specificity, accepting a range of aromatic and aliphatic aldehydes. d-nb.info For the synthesis of this compound, the key precursor is 3-nitrobenzaldehyde.

Research has shown that HNLs can successfully catalyze the addition of cyanide to substituted benzaldehydes, including those with nitro groups. For instance, an immobilized HNL from Passiflora suberosa (PsHNL) was used to catalyze the enantioselective addition of HCN to 2-nitrobenzaldehyde. While the initial enantiomeric excess (ee) for 2-nitromandelonitrile was 82%, it increased to 95% upon recycling of the biocatalyst. researchgate.net The use of diketopiperazine as an organocatalyst for the addition of hydrogen cyanide to 3-nitrobenzaldehyde has been reported to yield the product with a low enantiomeric excess of 4%. ncl.ac.uk

Table 2: HNL-catalyzed Synthesis of Nitromandelonitriles

HNL Source/CatalystSubstrateProductEnantiomeric Excess (ee)Reference
Immobilized Passiflora suberosa HNL2-Nitrobenzaldehyde(R)-2-Hydroxy-2-(2-nitrophenyl)acetonitrile82% (initial), 95% (after 3 cycles) researchgate.net
Diketopiperazine3-NitrobenzaldehydeThis compound4% ncl.ac.uk

This table presents data on the synthesis of nitromandelonitriles using different catalytic systems, highlighting the substrate and the resulting enantiomeric excess.

Engineering of HNLs for Improved Catalytic Properties and Substrate Promiscuity

Protein engineering has emerged as a powerful tool to enhance the catalytic properties of HNLs. Techniques such as site-directed mutagenesis and directed evolution are employed to improve enzyme stability, activity, and enantioselectivity, as well as to broaden their substrate scope. bohrium.com

A key area of HNL engineering is the enhancement of their promiscuous activities. For example, HNLs have been engineered to catalyze asymmetric nitroaldol (Henry) reactions, which are mechanistically related to cyanohydrin synthesis and also involve a nucleophilic attack on a carbonyl group. bohrium.comresearchgate.net Engineering efforts on the HNL from Arabidopsis thaliana (AtHNL) have led to variants with significantly improved efficiency and enantioselectivity in retro-nitroaldol reactions. bohrium.com These studies demonstrate the potential to engineer HNLs to better accommodate and transform substrates with nitro functionalities, which is directly relevant for optimizing the synthesis of this compound. The insights gained from engineering HNLs for promiscuous reactions can be applied to tailor their active sites for improved recognition and conversion of 3-nitrobenzaldehyde. scilit.comresearchgate.net

Enzyme Immobilization Techniques for Process Optimization and Reusability

For practical applications in industrial processes, the immobilization of enzymes is crucial. Immobilization enhances the stability of HNLs, facilitates their separation from the reaction mixture, and allows for their reuse over multiple reaction cycles, thereby improving the cost-effectiveness of the process. rsc.orgnih.gov

Various methods have been developed for the immobilization of HNLs, including non-covalent adsorption on carriers, covalent attachment to solid supports, and encapsulation within a polymer matrix. researchgate.net Celite, a diatomaceous earth, is a commonly used carrier for HNL immobilization due to its inertness and porous structure. mdpi.com For instance, the HNL from Granulicella tundricola has been immobilized on Celite R-633 for the synthesis of (R)-β-nitro alcohols in both batch and continuous flow systems. mdpi.com

The use of immobilized HNLs in organic solvent systems or biphasic systems is a common strategy to suppress the non-enzymatic, racemic background reaction and to increase the solubility of hydrophobic substrates like aromatic aldehydes. d-nb.inforsc.org Continuous flow reactors with immobilized HNLs offer advantages such as precise control over reaction parameters and high space-time yields, making them attractive for industrial-scale synthesis of chiral cyanohydrins. rsc.org

Chemoenzymatic and Multi-Enzymatic Cascade Approaches for Stereoselective Formation

Cascade reactions, where multiple reaction steps are carried out in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and simplified workup procedures. Both chemoenzymatic and multi-enzymatic cascades have been developed for the stereoselective synthesis of chiral molecules, including cyanohydrins. nih.govresearchgate.net

In a chemoenzymatic cascade, a chemical reaction is combined with one or more enzymatic transformations. For the synthesis of this compound, a plausible chemoenzymatic cascade could involve an initial chemical step to generate the cyanohydrin, followed by an enzymatic resolution to obtain the desired enantiomer. Alternatively, a one-pot, three-step chemoenzymatic cascade combining a Wittig reaction, an organocatalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction has been reported for the synthesis of chiral γ-nitro alcohols. nih.gov Such strategies could be adapted for the synthesis of the target molecule. A three-step chemoenzymatic cascade has also been developed for the synthesis of miconazole (B906) analogues, demonstrating the power of this approach. researchgate.net

Multi-enzymatic cascades involve the sequential action of two or more enzymes. nih.govrsc.org For example, a bienzymatic cascade employing an (S)-specific HNL and a nitrilase has been developed for the synthesis of (S)-2-hydroxycarboxylic acids from aldehydes. fao.org A similar cascade could be envisioned for the synthesis of (S)-2-Hydroxy-2-(3-nitrophenyl)acetonitrile and its subsequent conversion to the corresponding carboxylic acid. The development of multi-enzyme cascades for the production of complex molecules like 2′3′-cGAMP highlights the potential of this approach for synthesizing valuable chiral compounds. nih.gov

Stereoselective Synthesis Strategies

Beyond the use of HNLs, other stereoselective methods for the synthesis of chiral cyanohydrins have been explored. These methods often rely on the use of chiral catalysts, such as organocatalysts or metal complexes, to control the stereochemical outcome of the cyanide addition to the aldehyde.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as those based on thiourea (B124793) or diketopiperazines, can activate the aldehyde and/or the cyanide source to promote a stereoselective reaction. ncl.ac.ukmdpi.com For instance, the addition of hydrogen cyanide to 3-nitrobenzaldehyde catalyzed by a chiral diketopiperazine has been reported, although with low enantioselectivity. ncl.ac.uk The synergistic combination of photoredox catalysis and organocatalysis has been successfully applied to the conjugate cyanation of enals, demonstrating the potential for novel catalytic approaches. researchgate.net

Chiral metal complexes have also been extensively studied as catalysts for the asymmetric synthesis of cyanohydrins. nih.govrsc.org These complexes, often featuring ligands such as salen, can coordinate to the aldehyde and create a chiral environment that directs the nucleophilic attack of the cyanide. ncl.ac.uk The development of chiral-at-metal complexes, where the chirality is centered at the metal atom, offers another avenue for achieving high enantioselectivity in catalytic transformations. rsc.org While specific examples for the synthesis of this compound using these methods are not abundant in the literature, the general principles of asymmetric catalysis suggest that these strategies hold promise for the stereoselective synthesis of this compound.

Enantioselective and Diastereoselective Control in Cyanohydrin Formation

The core challenge in the synthesis of this compound lies in controlling the stereochemical outcome of the cyanide addition to 3-nitrobenzaldehyde. This nucleophilic addition creates a new stereocenter, and without a chiral influence, a racemic mixture of (R)- and (S)-enantiomers is formed. Enantioselective control is achieved by employing chiral catalysts or enzymes that create a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Hydroxynitrile lyases (HNLs) are enzymes that excel at catalyzing this transformation with high enantioselectivity. nih.govresearchgate.net These biocatalysts operate under mild conditions and can produce either (R)- or (S)-cyanohydrins, depending on the specific enzyme used. For instance, (R)-selective HNLs, such as those from Prunus amygdalus (almonds), guide the cyanide attack to one face of the aldehyde, leading to the (R)-product, while (S)-selective HNLs from sources like Manihot esculenta (cassava) yield the (S)-enantiomer. nih.gov

The choice of solvent and pH is critical in enzymatic systems to suppress the non-catalyzed, racemic background reaction. nih.gov Biphasic systems, often using solvents like methyl tert-butyl ether (MTBE) or diisopropyl ether saturated with a low-pH buffer, are commonly employed. researchgate.net The organic phase dissolves the aldehyde substrate, while the enzyme remains in the aqueous phase, where the reaction occurs at the interface. This setup minimizes the spontaneous, non-selective addition of hydrogen cyanide (HCN) to the aldehyde, which would otherwise decrease the enantiomeric excess (ee) of the product. researchgate.net

While diastereoselective control is not relevant in the synthesis of this compound from 3-nitrobenzaldehyde as only one stereocenter is formed, it becomes a critical factor when the substrate already contains a stereocenter. In such cases, the catalyst must control the formation of the new stereocenter in relation to the existing one, leading to the preferential formation of one diastereomer.

Chiral Organocatalysis and Metal Complex Catalysis for Stereocontrol

Beyond biocatalysis, synthetic chemists have developed a powerful arsenal (B13267) of chiral catalysts, broadly categorized into metal complexes and organocatalysts, to direct the stereoselective formation of cyanohydrins like this compound.

Chiral Metal Complex Catalysis involves the use of a central metal ion coordinated to a chiral organic ligand. Salen (salicylidene-amine) ligands are particularly prominent in this area. researchgate.netnih.gov When complexed with metals like Titanium (Ti) or Vanadium (V), these chiral complexes can act as Lewis acids, activating the aldehyde carbonyl group towards nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). nih.govnih.gov The chiral environment created by the ligand dictates the facial selectivity of the cyanide addition. For example, a bimetallic (salen)titanium complex has been shown to be a highly efficient catalyst for the asymmetric cyanation of aldehydes. chemrxiv.org Similarly, vanadium(V)(salen) complexes are effective catalysts for the asymmetric addition of TMSCN to aldehydes. nih.gov

Catalyst SystemAldehydeCyanide SourceYield (%)ee (%)Reference
(Salen)Vanadium(V) ComplexBenzaldehydeTMSCNHighHigh nih.gov
Bimetallic (Salen)Titanium(IV)BenzaldehydeTMSCNHighModerate-High chemrxiv.org

Chiral Organocatalysis offers a metal-free alternative, utilizing small, chiral organic molecules to catalyze the reaction. nih.gov Thiourea-based catalysts are a notable class of organocatalysts that operate through hydrogen bonding. nih.govnih.gov The thiourea moiety activates the aldehyde by forming hydrogen bonds with the carbonyl oxygen, while a basic group on the catalyst, often a tertiary amine, activates the cyanide source. This dual activation mechanism within a chiral framework enables highly enantioselective transformations. Bifunctional thiourea catalysts derived from chiral sources like amino acids or Cinchona alkaloids have been successfully applied in various asymmetric reactions. ncl.ac.uk

Catalyst TypeAldehydeCyanide SourceYield (%)ee (%)Reference
Chiral Amino ThioureaVarious KetonesTMSCNHighHigh nih.gov
Cinchona Alkaloid ThioureaNitroalkenesVariousHighHigh ncl.ac.uk

Application of Continuous Flow Methodologies for Stereoselective Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and process control over traditional batch methods. The application of flow methodologies to the stereoselective production of cyanohydrins is an area of active research. mdpi.com

Immobilized enzymes, particularly HNLs, are well-suited for integration into continuous flow reactors. nih.gov The enzyme can be immobilized on a solid support, such as celite or silica, and packed into a column or microreactor. nih.govmdpi.com A continuous stream of the substrate (3-nitrobenzaldehyde) and the cyanide source dissolved in a suitable solvent is then passed through the reactor. This setup allows for the continuous production of the chiral cyanohydrin, easy separation of the product from the catalyst, and reuse of the expensive enzyme over extended periods. mdpi.com

Flow systems can also enhance reaction parameters. For instance, the high surface-area-to-volume ratio in microreactors can improve mass transfer between phases in biphasic enzymatic reactions. mdpi.com Furthermore, precise control over residence time and temperature allows for fine-tuning the reaction to maximize conversion and enantioselectivity while minimizing side reactions. mdpi.com Chemoenzymatic cascades have been developed in flow, where one reaction generates the HCN in situ, which is then immediately consumed in the subsequent HNL-catalyzed step, improving safety by avoiding the handling of bulk HCN. nih.gov While specific examples detailing the continuous production of this compound are emerging, the successful application of this technology to closely related benzaldehyde derivatives demonstrates its significant potential. mdpi.com

SystemCatalystSubstrate(s)Key FindingReference
Packed Bed ReactorImmobilized GtHNLBenzaldehyde, NitromethaneBatch system showed higher productivity than flow for this specific nitroaldol reaction. nih.govmdpi.com
Silica MicroreactorImmobilized AtHNLBenzaldehyde derivativesHigh conversion (90-95%) and high ee (90-98%) with short residence times (3-30 min). mdpi.com
Chemoenzymatic FlowImmobilized CalB and AtHNLEthyl Cyanoformate, BenzaldehydeSuccessful two-step cascade for protected (R)-cyanohydrins. nih.gov

Chemical Transformations and Reaction Pathways of 2 Hydroxy 2 3 Nitrophenyl Acetonitrile

Transformations Involving the Nitrile Functionality

The nitrile group in 2-Hydroxy-2-(3-nitrophenyl)acetonitrile (B420227) is a key site for synthetic modifications, allowing for its conversion into several other important functional groups.

Hydrolysis to α-Hydroxy Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. nih.gov This process can be catalyzed by either acid or base. ku.edu

Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile group of this compound is hydrolyzed to yield 3-nitromandelic acid. nih.govias.ac.in The reaction involves the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The intermediate amide, 2-hydroxy-2-(3-nitrophenyl)acetamide, is formed, which is then subsequently hydrolyzed to the final carboxylic acid and an ammonium (B1175870) salt. ku.edu

Acid-Catalyzed Hydrolysis Reaction: C₈H₆N₂O₃ + 2H₂O + H⁺ → C₈H₇NO₅ + NH₄⁺

In alkaline hydrolysis, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) also yields the corresponding carboxylate. nih.gov The reaction begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. ku.eduresearchgate.net The initial product is the sodium salt of 3-nitromandelic acid. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. nih.govias.ac.in The intermediate amide can sometimes be isolated by carefully controlling the reaction conditions.

Reagent/ConditionIntermediate ProductFinal Product
Dilute HCl, heat2-Hydroxy-2-(3-nitrophenyl)acetamide3-Nitromandelic acid
NaOH(aq), heat2-Hydroxy-2-(3-nitrophenyl)acetamideSodium 3-nitromandelate
NaOH(aq), heat; then H⁺2-Hydroxy-2-(3-nitrophenyl)acetamide3-Nitromandelic acid

Reduction to Primary Amines

The nitrile functionality can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides. mdpi.com For this compound, this transformation would yield 2-amino-1-(3-nitrophenyl)ethanol.

The reduction can be achieved using lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup. nih.gov Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel is an effective method. mdpi.comnih.gov

A significant consideration for this specific substrate is the presence of the nitro group. The conditions used to reduce the nitrile are often capable of reducing the aromatic nitro group as well. google.com Therefore, selective reduction of the nitrile without affecting the nitro group is challenging. Depending on the catalyst and reaction conditions (e.g., pressure, temperature), the nitro group may be reduced to a hydroxylamine, an amino group, or other intermediates. nih.govgoogle.com This can lead to the formation of 1-(3-aminophenyl)-2-aminoethanol if both groups are fully reduced.

Reducing AgentPrimary Product (Nitrile Reduction)Potential Side-Product (Nitro Reduction)
LiAlH₄, followed by H₃O⁺2-Amino-1-(3-nitrophenyl)ethanol2-Amino-1-(3-aminophenyl)ethanol
H₂ / Pd, Pt, or Ni2-Amino-1-(3-nitrophenyl)ethanol2-Amino-1-(3-aminophenyl)ethanol

Cyclization and Other Nucleophilic Additions Involving the Nitrile Group

The nitrile group can participate in cyclization reactions, often after modification of another part of the molecule. For instance, if the nitro group of this compound is reduced to an amine, the resulting 2-Hydroxy-2-(3-aminophenyl)acetonitrile possesses two functional groups—an amine and a nitrile—that can react intramolecularly to form heterocyclic structures.

Furthermore, the nitrile group itself is susceptible to nucleophilic attack. While the addition of simple nucleophiles is one pathway, more complex cascade reactions have been observed in related systems. For example, the conjugate addition of a cyanide anion to α,β-unsaturated ketones bearing a nitro group can trigger an intramolecular cyclization where an enolate attacks the electrophilic nitro group. researchgate.net Such cascade reactions highlight the potential for complex molecular architectures originating from precursors containing both nitrile and nitro functionalities. researchgate.netorganic-chemistry.org These transformations can lead to the formation of various heterocyclic systems, such as indolinones or benzoxazines, depending on the specific reactants and conditions. mdpi.comorganic-chemistry.org

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group is another reactive center in the molecule, enabling protection/deprotection strategies and oxidation to a ketone.

Protection and Deprotection Strategies (e.g., acetate, silyl (B83357) ethers)

In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from interfering with reactions at other sites. researchgate.net The hydroxyl group of this compound can be converted into various ethers or esters, which are generally stable under a range of reaction conditions and can be selectively removed later. biosynth.comorganic-chemistry.org

Common protecting groups for alcohols include:

Silyl Ethers: These are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBS-Cl) in the presence of a base like imidazole. Silyl ethers, such as the TBS ether, are robust but can be readily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. nih.gov

Acetates and other Esters: Acetyl (Ac) groups can be introduced by reacting the alcohol with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine. organic-chemistry.org Ester protecting groups are typically stable to acidic conditions but can be cleaved by base-catalyzed hydrolysis (saponification). organic-chemistry.org

Protecting GroupIntroduction ReagentDeprotection Condition
tert-Butyldimethylsilyl (TBS)TBS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF) or Acid
Acetyl (Ac)Acetic Anhydride, PyridineBase (e.g., K₂CO₃, MeOH) or Acid
Benzoyl (Bz)Benzoyl Chloride, PyridineBase (stronger than for Acetyl) or Acid

Oxidation Reactions to α-Ketonitriles

The secondary alcohol functionality of this compound can be oxidized to a ketone, yielding the corresponding α-ketonitrile, 3-nitrobenzoyl cyanide. This transformation requires an oxidizing agent that is selective for the alcohol and does not react with other parts of the molecule.

Various methods exist for the oxidation of secondary alcohols to ketones. For substrates like α-hydroxy ketones, reagents such as manganese-based catalysts in the presence of an oxidant like hydrogen peroxide have proven effective. Other systems for the α-hydroxylation of carbonyl compounds, which is the reverse reaction, utilize reagents like Oxone in combination with an iodine source, suggesting that oxidative conditions can be finely tuned. biosynth.com The oxidation of a secondary alcohol to a ketone can also be achieved using nitroxyl (B88944) radical catalysts like AZADO with molecular oxygen as the terminal oxidant. The resulting product, an α-ketonitrile, is a valuable synthetic intermediate.

Dehydration to α,β-Unsaturated Nitriles

The dehydration of cyanohydrins, including this compound, represents a direct route to α,β-unsaturated nitriles. This elimination reaction transforms the hydroxyl group and the adjacent benzylic hydrogen into a carbon-carbon double bond, conjugated with both the aromatic ring and the nitrile group. The resulting product is 2-(3-nitrophenyl)acrylonitrile.

While specific documented examples for the dehydration of this compound are not prevalent in readily available literature, the transformation is a standard procedure in organic synthesis. libretexts.org The reaction typically requires reagents capable of converting the hydroxyl group into a good leaving group, followed by base-promoted elimination. Common reagents used for the dehydration of secondary alcohols and cyanohydrins include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a base like pyridine. These reagents convert the hydroxyl into a chlorophosphate or chlorosulfite ester, respectively, which is then readily eliminated. Acid-catalyzed dehydration can also be employed, though it may be less compatible with the nitrile functionality. libretexts.org

The general scheme for this transformation is as follows: Starting Material: this compound Product: 2-(3-nitrophenyl)acrylonitrile Process: Elimination of a water molecule to form a C=C double bond.

Reactions Involving the Nitro Group

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The reduction of the aromatic nitro group is one of the most significant transformations of this compound, yielding 2-(3-aminophenyl)-2-hydroxyacetonitrile. This reaction is crucial as it converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, fundamentally altering the molecule's electronic properties and reactivity. A key challenge is achieving chemoselectivity, reducing the nitro group without affecting the acid-sensitive hydroxyl and reducible nitrile functionalities.

A variety of reagents are available for the reduction of aromatic nitro compounds. wikipedia.org The choice of reagent is critical to preserve the other functional groups.

Table 1: Reagents for the Selective Reduction of Aromatic Nitro Groups

ReagentTypical ConditionsSelectivity NotesReference
Tin(II) Chloride (SnCl₂·2H₂O)Ethanol (B145695) or Ethyl Acetate, HeatExcellent chemoselectivity. Reduces nitro groups in the presence of nitriles, esters, and halogens. It is considered one of the best methods for this type of selective reduction. stackexchange.com
Iron (Fe) powderAcetic Acid (AcOH) or NH₄Cl, HeatA classic and cost-effective method. Generally selective for the nitro group over many other functional groups. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionA mild reducing agent often used for selective reductions of nitro groups, particularly in dinitroarenes. wikipedia.org
Catalytic Hydrogenation (H₂)Pd/C, PtO₂, or Raney Nickel catalystHighly effective but can be less selective. Standard Pd/C may also reduce the nitrile group. Raney Nickel is sometimes preferred to avoid dehalogenation but can still affect nitriles under harsh conditions. wikipedia.org

For the specific transformation of this compound, tin(II) chloride (SnCl₂) in a solvent like ethanol is a highly suitable method. It readily reduces the aromatic nitro group while being compatible with both the hydroxyl and nitrile groups. stackexchange.com

Influence of the Nitro Group on Aromatic Ring Reactivity and Selectivity in Further Derivatizations

The nitro group (—NO₂) exerts a profound influence on the reactivity of the phenyl ring in this compound towards further substitution reactions. Its effects are twofold, impacting both electrophilic and nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution: The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. This withdrawal of electron density significantly deactivates the aromatic ring, making it much less reactive towards electrophiles than benzene (B151609). numberanalytics.comquora.comresearchgate.net The reaction rate for electrophilic substitution is consequently slower, and more forcing conditions (e.g., higher temperatures, stronger catalysts) are often required. quora.com

Furthermore, the deactivation is not uniform across all positions. The ortho and para positions are more strongly deactivated due to direct resonance delocalization of the ring's π-electrons onto the nitro group. As a result, the nitro group acts as a meta-director , guiding incoming electrophiles to the C5 position (meta to the nitro group and ortho to the cyanohydrin-bearing carbon). numberanalytics.comyoutube.comchemguide.co.uk For instance, nitration of nitrobenzene, a related compound, overwhelmingly yields 1,3-dinitrobenzene. chemguide.co.uk

Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com By stabilizing the negative charge of the intermediate Meisenheimer complex, the nitro group activates the ring for attack by nucleophiles. This effect is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group (like a halogen). While the parent compound lacks a leaving group, this principle becomes relevant if further derivatization introduces one.

Derivatization at the Benzylic Carbon (α-position to nitrile and hydroxyl)

Direct derivatization at the benzylic carbon of this compound is a synthetically challenging endeavor. This position lacks an acidic proton, making deprotonation difficult. Furthermore, the presence of a reactive hydroxyl group and the reversible nature of cyanohydrin formation under basic or acidic conditions complicate many potential reaction pathways. wikipedia.orgwikipedia.org

A plausible, albeit undocumented for this specific substrate, strategy would involve a protection-functionalization sequence:

Protection of the Hydroxyl Group: The hydroxyl group could be protected to prevent its interference in subsequent steps. A common method is the formation of a silyl ether, for example, by reacting the cyanohydrin with tert-butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole. This would yield O-(tert-butyldimethylsilyl)-2-hydroxy-2-(3-nitrophenyl)acetonitrile, a more stable intermediate.

Functionalization: With the hydroxyl group masked, functionalization of the benzylic C-H bond could be attempted. However, this remains difficult. Radical-based C-H activation methods might be a possibility, but selectivity could be an issue. Alternatively, transformation of the protected hydroxyl group itself into a leaving group (e.g., a triflate) could enable substitution reactions, such as Suzuki coupling, which would replace the original hydroxyl functionality entirely rather than derivatizing the C-H bond. rsc.org

Due to these inherent difficulties, direct derivatization at the benzylic carbon of aryl cyanohydrins is not a commonly reported transformation.

Rearrangement Reactions and Tandem Processes

This compound and its derivatives can participate in notable rearrangement and tandem reactions.

A significant rearrangement has been reported for related aryl cyanohydrin carbonate esters. researchgate.net When these esters are treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation occurs at the benzylic carbon. The resulting carbanion can then induce a rearrangement, leading to the formation of aryl α-keto esters. researchgate.net This process provides a synthetic route from an aldehyde to an α-keto ester derivative via a cyanohydrin intermediate.

Tandem processes involving this compound typically begin with its formation. The reaction of 3-nitrobenzaldehyde (B41214) with a cyanide source (e.g., KCN/acid or TMSCN) generates the cyanohydrin in situ. libretexts.orgpressbooks.pub This can be the first step in a multi-step, one-pot synthesis. For instance, the cyanohydrin can be formed and then immediately subjected to conditions for another reaction, such as hydrolysis or reduction.

It is also important to note that under the basic conditions sometimes used for cyanohydrin formation from aromatic aldehydes, a competing reaction known as the benzoin (B196080) condensation can occur. wikipedia.org This process involves the coupling of two aldehyde molecules and could be considered a competing pathway or a potential side reaction during the synthesis of the target cyanohydrin.

Mechanistic Investigations of 2 Hydroxy 2 3 Nitrophenyl Acetonitrile Chemistry

Detailed Reaction Mechanisms of Cyanohydrin Formation

The synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile (B420227), a cyanohydrin, from 3-nitrobenzaldehyde (B41214) proceeds via the nucleophilic addition of hydrogen cyanide (HCN). This reaction is a classic example of addition to a carbonyl group and its mechanism has been well-studied. libretexts.orgualberta.ca The formation is reversible and generally requires a catalyst to proceed at a practical rate. libretexts.orgunizin.org

The core mechanism of cyanohydrin formation involves a two-step process. libretexts.org

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide ion (:C≡N:⁻) on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The presence of the electron-withdrawing nitro group on the phenyl ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: In the second step, the negatively charged alkoxide intermediate acts as a base, abstracting a proton from an available acid source. ualberta.ca In many procedures, this proton is supplied by a molecule of hydrogen cyanide (HCN) that was not deprotonated by the base catalyst. libretexts.org This protonation step yields the final product, this compound, and regenerates the cyanide ion catalyst, allowing it to participate in another reaction cycle. libretexts.orglibretexts.org

Catalysis is crucial for the efficient formation of cyanohydrins. libretexts.org While the reaction can occur with pure HCN, it is typically very slow. libretexts.orgunizin.org

Base Catalysis: The most common catalytic method is base catalysis. A small amount of a base (e.g., NaOH, KCN) is added to the reaction mixture. libretexts.org The base's primary role is to deprotonate hydrogen cyanide (pKa ≈ 9.2), which is a weak acid, to generate the much more potent nucleophile, the cyanide ion (CN⁻). libretexts.org The increased concentration of the strong cyanide nucleophile significantly accelerates the rate of the initial attack on the carbonyl carbon. libretexts.orgunizin.org For successful synthesis, it is important to maintain sufficiently alkaline conditions to ensure a supply of free cyanide ions. libretexts.org

Acid Catalysis: While the primary catalysis is by base, acidic conditions can play a role in the protonation step. In syntheses where HCN is generated in situ by adding a strong acid to a cyanide salt (like NaCN or KCN), the acid facilitates the final protonation of the tetrahedral alkoxide intermediate. ualberta.calibretexts.org Care must be taken to ensure that the amount of acid is insufficient to consume all the cyanide ions, thereby maintaining the basic conditions necessary for the initial nucleophilic attack. libretexts.org

The catalyst, whether base or acid, helps to lower the activation energy of the reaction, thereby increasing the rate of formation of the stabilized tetrahedral intermediate and, ultimately, the cyanohydrin product.

Mechanistic Aspects of Enzymatic Catalysis by Hydroxynitrile Lyases

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins, including aromatic variants like this compound. researchgate.netrsc.org These biocatalysts offer a route to enantiomerically pure cyanohydrins, which are valuable building blocks in the pharmaceutical and fine chemical industries. nih.govbohrium.com HNLs catalyze the reversible cleavage of cyanohydrins to an aldehyde (or ketone) and hydrogen cyanide. nih.govebi.ac.uk

HNLs that belong to the α/β-hydrolase fold superfamily possess a highly conserved catalytic triad (B1167595) of amino acids (typically Serine-Histidine-Aspartate) in their active site, similar to esterases and serine proteases. wikipedia.orgresearchgate.net However, the function of these residues in HNLs is distinct.

The binding of the substrate, such as 3-nitrobenzaldehyde, into the catalytic pocket is a critical step that dictates the enzyme's efficiency and stereoselectivity. The active site's architecture orients the substrate in a precise manner relative to the catalytic residues. For instance, in (S)-selective HNLs, a key lysine (B10760008) residue (e.g., Lys236) helps to orient the substrate for the reaction. wikipedia.org The binding of the substrate can induce conformational changes in the enzyme, positioning the catalytic residues optimally for the reaction. ebi.ac.uk NMR studies on related enzyme systems have shown that substrate or modulator binding can reduce or enhance dynamics in different parts of the enzyme to facilitate catalysis. nih.gov

The enantioselectivity of HNLs—their ability to produce either the (R)- or (S)-enantiomer of a cyanohydrin—arises from different catalytic mechanisms and substrate orientations, even in enzymes with very similar three-dimensional structures. nih.govbohrium.com

(S)-Selective HNLs (e.g., from Hevea brasiliensis, HbHNL): In this proposed mechanism, the catalytic triad functions in acid-base chemistry. researchgate.net The histidine residue of the triad activates the serine residue, which then acts as a base to deprotonate the hydroxyl group of the cyanohydrin substrate (in the reverse, cleavage reaction). ebi.ac.uk This initiates the elimination of the cyanide ion. A nearby lysine residue helps to stabilize the developing negative charge during the transition state. ebi.ac.uk

(R)-Selective HNLs (e.g., from Arabidopsis thaliana, AtHNL): Despite having a similar α/β-hydrolase fold and catalytic triad, (R)-selective HNLs employ a different mechanism. nih.govbohrium.com Molecular docking simulations suggest that the substrate binds in an approximate mirror image orientation compared to (S)-HNLs. nih.gov In this model, the histidine residue of the catalytic triad (e.g., His236) acts as a general base, directly activating the incoming HCN for its nucleophilic attack on the aldehyde. The resulting negative charge on the forming cyanohydrin's oxygen is stabilized by main-chain amide groups and an α-helix dipole, a feature common in α/β-hydrolases. nih.gov

The precise positioning of the aromatic aldehyde within the chiral environment of the active site pocket dictates which face of the carbonyl group is accessible to the nucleophilic cyanide, thereby determining the absolute configuration of the resulting this compound.

Kinetic Studies and Reaction Rate Determination

The rate of formation of this compound is highly dependent on the reaction conditions, particularly the presence and nature of the catalyst.

In non-enzymatic synthesis, the reaction is qualitatively understood to be slow in the absence of a catalyst and significantly accelerated by the addition of a base, which increases the concentration of the nucleophilic cyanide ion. libretexts.orgunizin.org

In biocatalysis, kinetic studies are essential for optimizing reaction conditions and understanding enzyme efficiency. Such studies often measure conversion yields over time under various conditions, such as pH, temperature, enzyme loading, and substrate concentration. While specific kinetic data for the synthesis of this compound were not detailed in the surveyed literature, data from related HNL-catalyzed reactions provide insight into the parameters typically investigated. For example, studies on Granulicella tundricola HNL (GtHNL) show how reaction yields are affected by time, enzyme variants, and reaction conditions.

Table 1: Example of Kinetic Data from HNL-Catalyzed Reactions

This table presents data for related reactions to illustrate typical kinetic study outcomes, not for this compound directly.

CatalystSubstrate(s)ProductReaction Time (h)Yield/ConversionSource
GtHNL-3V (immobilised)Benzaldehyde (B42025), Nitromethane(R)-2-nitro-1-phenylethanol2482% yield, >99% ee mdpi.com
GtHNL-H96A1-phenyl-1,2-propanediolAcetophenone1631.8% yield tudelft.nl
GtHNL-WTα-methyl styreneAcetophenone2023.6% yield tudelft.nl

These studies often involve evaluating enzyme stability and recyclability, which are crucial for industrial applications. For instance, an immobilised GtHNL variant was successfully recycled five times with excellent enantioselectivity, although the yield decreased in later cycles. mdpi.com Temperature also plays a key role; a GtHNL-catalyzed reaction showed higher yields at 30°C compared to 10°C or 50°C. tudelft.nl

Influence of the 3-Nitro Substituent on Reaction Energetics and Selectivity

The presence of a nitro group on the aromatic ring of this compound profoundly influences its chemical reactivity. The position of this substituent is critical; located at the meta position, the 3-nitro group primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker resonance effect (-M). This electronic perturbation significantly alters the energetics of reactions involving the cyanohydrin and governs the selectivity of various transformations.

The strong electron-withdrawing nature of the 3-nitro group has a pronounced impact on the electron density distribution within the molecule. nih.gov This effect is particularly significant for the reactivity of the cyanohydrin functional group. The stability of intermediates and transition states in reactions involving the hydroxyl and cyano moieties is directly affected by the electronic demands of the nitro substituent.

From a mechanistic standpoint, the 3-nitro group can stabilize anionic intermediates through its inductive effect. In reactions where a negative charge develops on the benzylic carbon or the adjacent oxygen, the electron-withdrawing nitro group can delocalize this charge, thereby lowering the activation energy of the reaction. nih.gov

Influence on Reaction Energetics

The energetics of reactions involving this compound are dictated by the electronic influence of the 3-nitro group. This influence can be quantitatively assessed through Hammett plots, which correlate reaction rates with substituent constants (σ). For substituents at the meta position, the σ_meta_ value for a nitro group is +0.71, indicating a strong electron-withdrawing character. dalalinstitute.com

In the context of cyanohydrin formation from 3-nitrobenzaldehyde, the electron-withdrawing nitro group accelerates the nucleophilic attack of the cyanide ion on the carbonyl carbon. researchgate.net This is because the nitro group increases the partial positive charge on the carbonyl carbon, making it more electrophilic. The rate of this reaction is enhanced compared to unsubstituted benzaldehyde. For the reverse reaction, the cleavage of the cyanohydrin, the 3-nitro group also plays a crucial role by stabilizing the resulting carbanion after the departure of the cyanide ion.

To illustrate the impact of the 3-nitro substituent on reaction energetics, consider the hypothetical acid-catalyzed dehydration of this compound. The reaction would proceed through a carbocation intermediate. The 3-nitro group, being strongly deactivating, would destabilize this electron-deficient intermediate, thereby increasing the activation energy for the reaction compared to an unsubstituted analog.

Conversely, in a base-catalyzed reaction, such as the deprotonation of the hydroxyl group, the 3-nitro group would stabilize the resulting alkoxide ion, making the starting cyanohydrin more acidic than its unsubstituted counterpart. This enhanced acidity would facilitate reactions that proceed via the alkoxide intermediate.

Table 1: Estimated Influence of the 3-Nitro Substituent on the Energetics of Key Reaction Steps
Reaction StepInfluence of 3-Nitro GroupEffect on Activation Energy (Compared to Unsubstituted Phenyl)Rationale
Nucleophilic attack on the corresponding aldehyde (3-nitrobenzaldehyde)AcceleratingLowerIncreased electrophilicity of the carbonyl carbon due to the -I effect of the NO₂ group.
Protonation of the nitrile nitrogenDeactivatingHigherReduced basicity of the nitrile nitrogen due to electron withdrawal by the NO₂ group.
Deprotonation of the hydroxyl groupActivatingLowerStabilization of the resulting alkoxide by the electron-withdrawing NO₂ group.

Influence on Reaction Selectivity

The 3-nitro substituent also exerts significant control over the selectivity of reactions involving this compound. This is particularly evident in reactions that offer the possibility of different regioisomeric or stereoisomeric products.

In electrophilic aromatic substitution reactions, the 3-nitro group is a strong deactivating group and a meta-director. Therefore, any further substitution on the aromatic ring would be directed to the positions meta to the nitro group (positions 5 and, to a lesser extent due to steric hindrance, 1).

For reactions at the cyanohydrin center, the electronic nature of the 3-nitro group can influence stereoselectivity. In reactions where a chiral center is formed, the electronic environment created by the nitro group can favor the formation of one enantiomer or diastereomer over the other, especially when chiral reagents or catalysts are employed. While specific studies on the stereoselective reactions of this compound are limited, general principles of asymmetric synthesis suggest that the electronic disparity introduced by the nitro group can be exploited to achieve high levels of stereocontrol.

The selectivity in nucleophilic substitution reactions at the benzylic carbon is also influenced by the 3-nitro group. The strong electron-withdrawing nature of the nitro group can facilitate nucleophilic aromatic substitution reactions under certain conditions, although the primary site of reactivity in this compound is the cyanohydrin functionality itself.

Table 2: Predicted Influence of the 3-Nitro Substituent on Reaction Selectivity
Reaction TypePredicted SelectivityGoverning Factor
Electrophilic Aromatic SubstitutionMeta-directingThe strong -I and -M effects of the NO₂ group deactivate the ortho and para positions.
Nucleophilic Addition to the NitrileLikely enhanced reactivityIncreased electrophilicity of the nitrile carbon.
Asymmetric Reduction of the NitrilePotentially high stereoselectivityThe electronic and steric environment created by the substituent can enhance facial discrimination by a chiral reducing agent.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of atoms in 2-Hydroxy-2-(3-nitrophenyl)acetonitrile (B420227). The expected spectra would reveal key signals corresponding to each unique proton and carbon environment in the molecule.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton (CH), and the hydroxyl proton (OH). The aromatic region would likely display a complex pattern due to the meta-substitution of the nitro group, with signals appearing in the downfield region (typically δ 7.5-8.5 ppm). The benzylic methine proton, being adjacent to both the electron-withdrawing nitrile and phenyl groups and the hydroxyl group, would appear as a singlet at a characteristic chemical shift. The hydroxyl proton signal's position would be variable and dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key expected signals include those for the nitrile carbon (C≡N), the carbon atoms of the aromatic ring (with the carbon bearing the nitro group being significantly deshielded), and the benzylic carbon attached to the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on the analysis of similar compounds and functional group effects. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzylic CH~5.5 - 6.0~65 - 75
Aromatic CH (C2)~8.4~122
Aromatic CH (C4)~8.2~125
Aromatic CH (C5)~7.7~130
Aromatic CH (C6)~7.9~135
Quaternary C-NO₂-~148
Quaternary C-CH(OH)CN-~138
Nitrile CN-~118
Hydroxyl OHVariable-

To unambiguously assign all proton and carbon signals and to probe through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is indispensable. youtube.comepfl.chsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for confirming the connectivity between the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the identity of the benzylic CH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). epfl.ch This is vital for identifying quaternary carbons, such as the carbon attached to the nitro group and the nitrile carbon, by observing their correlations with nearby protons. For instance, the benzylic proton would show a correlation to the aromatic carbons and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This would be useful in confirming the spatial relationship between the benzylic proton and the protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of the related compound, 2-(3-nitrophenyl)acetonitrile, is 162.15 g/mol . nih.govfda.govncats.io

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the confirmation of its elemental formula (C₈H₆N₂O₃). Upon ionization, the molecule would likely undergo characteristic fragmentation.

Table 2: Predicted Key Fragmentation Ions for this compound (Note: These are predicted fragmentation patterns based on common fragmentation pathways for related structures.)

m/z Value (Predicted)Ion Structure/Fragment LostSignificance
178[M]⁺Molecular Ion
151[M - HCN]⁺Loss of hydrogen cyanide
150[M - CO]⁺ or [M - N₂]⁺Loss of carbon monoxide or nitrogen
132[M - NO₂]⁺Loss of the nitro group
104[C₇H₄O]⁺Further fragmentation of the aromatic ring

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule. The IR spectrum of acetonitrile (B52724) shows a characteristic nitrile stretch. nist.gov

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Note: These are estimated frequency ranges based on standard functional group absorptions.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretching3500 - 3200 (Broad)
Aromatic C-HStretching3100 - 3000
Nitrile (C≡N)Stretching2260 - 2240
Nitro (N-O)Asymmetric Stretching1550 - 1500
Nitro (N-O)Symmetric Stretching1360 - 1300
Aromatic C=CStretching1600 - 1450

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystal structure data for this compound is not publicly available, data for its precursor, 3-nitrophenylacetonitrile (B14267), does exist (CSD Entry: 177114). nih.gov This suggests that the target compound, if suitably crystallized, could be analyzed by this method.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystalline architecture of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a primary role in the formation of a cohesive three-dimensional structure. The presence of a hydroxyl group (a strong hydrogen bond donor), a nitrile group, and a nitro group (both potential hydrogen bond acceptors) allows for a variety of specific intermolecular contacts.

Detailed crystallographic analysis of related structures, such as 3-nitrophenylacetonitrile, provides insight into the types of interactions that can be expected. In the absence of a hydroxyl group, the crystal packing of 3-nitrophenylacetonitrile is governed by weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions involving the aromatic rings.

For this compound, the hydroxyl group introduces a much stronger hydrogen bond donor, leading to more robust and directional interactions. The primary hydrogen bonding motif involves the hydroxyl group's hydrogen atom and the nitrogen atom of the nitrile group from an adjacent molecule (O-H···N). This type of interaction is a well-established and strong hydrogen bond, often dictating the primary supramolecular assembly.

The interplay of these hydrogen bonds results in the formation of distinct supramolecular synthons. For instance, the strong O-H···N hydrogen bonds can link molecules into chains or dimers, which are then further organized into a three-dimensional network by the weaker C-H···O and C-H···N interactions. The aromatic rings may also participate in offset π-π stacking interactions, further stabilizing the crystal structure.

A summary of the potential intermolecular interactions is presented in the table below.

Interaction Type
DonorAcceptorDescription

The specific geometry of these interactions, including bond distances and angles, would be definitively determined by single-crystal X-ray diffraction studies. However, based on the known hydrogen bonding capabilities of the functional groups present, the described network of interactions provides a chemically sound model for the supramolecular architecture of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile (B420227) at the atomic level. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic features.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would be performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

The presence of the hydroxyl and cyano groups attached to the same chiral carbon, along with the rotatable bond connecting the phenyl ring, suggests the possibility of multiple stable conformers. A conformational landscape analysis would systematically explore the potential energy surface by rotating these flexible bonds to identify all low-energy conformers and determine their relative stabilities. This analysis is crucial for understanding which shapes the molecule is likely to adopt under different conditions.

Table 1: Representative Optimized Geometric Parameters for a Conformer of this compound (Illustrative)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC-OH1.43 Å
Bond LengthC-CN1.47 Å
Bond LengthC-Phenyl1.51 Å
Bond LengthC≡N1.15 Å
Bond AngleO-C-CN109.5°
Bond AngleO-C-Phenyl110.0°
Bond AngleCN-C-Phenyl109.8°
Dihedral AngleH-O-C-CN60.0°

Note: The values in this table are illustrative and would be determined from actual DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Electrostatic Potential (ESP)

The electronic structure of this compound governs its reactivity. Key insights can be gained from analyzing its molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. For a molecule with a nitro group, the LUMO is often localized on the nitrophenyl moiety, suggesting a susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. nih.gov It can quantify the charge on each atom, revealing the electrophilic and nucleophilic sites. For this compound, NBO analysis would likely show a significant negative charge on the oxygen and nitrogen atoms and a positive charge on the carbon atom of the carbonyl group, highlighting their roles in potential reactions. nih.gov

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this molecule, the ESP would likely show negative potential around the nitro and hydroxyl groups and the nitrile nitrogen, and positive potential around the hydrogen of the hydroxyl group and the carbon of the nitrile group.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

PropertyCalculated Value (Illustrative)
HOMO Energy-7.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap5.4 eV
NBO Charge on Oxygen (hydroxyl)-0.7 e
NBO Charge on Carbon (nitrile)+0.1 e
NBO Charge on Nitrogen (nitrile)-0.5 e

Note: These values are for illustrative purposes and would be derived from specific DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks in an experimental spectrum to specific molecular motions. This correlation helps to confirm the structure of the synthesized compound. For this compound, characteristic vibrational frequencies for the O-H, C≡N, and N-O stretching modes would be of particular interest.

Table 3: Representative Calculated Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)
O-H stretch3500
C-H stretch (aromatic)3100
C≡N stretch2250
N-O stretch (asymmetric)1530
N-O stretch (symmetric)1350
C-O stretch1050

Note: These are illustrative values. Calculated frequencies are often scaled to better match experimental data.

Reaction Pathway Analysis, Transition State Characterization, and Energy Barriers for Synthesis and Transformations

Computational methods can be used to model chemical reactions, such as the synthesis of this compound from 3-nitrobenzaldehyde (B41214) and a cyanide source. By mapping the potential energy surface of the reaction, it is possible to identify the transition states (the highest energy point along the reaction coordinate) and calculate the activation energy barriers. This information is crucial for understanding the reaction mechanism and predicting reaction rates. Theoretical studies on cyanohydrin formation have shown the importance of catalysts in lowering the activation energy of the nucleophilic attack of the cyanide ion on the carbonyl carbon. nih.gov

Prediction and Rationalization of Stereoselectivity

Since this compound is a chiral molecule, the stereoselectivity of its synthesis is a critical aspect. Computational modeling can be used to investigate the origin of stereoselectivity in asymmetric synthesis. By calculating the energies of the transition states leading to the (R) and (S) enantiomers in the presence of a chiral catalyst, it is possible to predict which enantiomer will be formed in excess. These calculations can provide valuable insights into the non-covalent interactions between the substrate, reagent, and catalyst that govern the stereochemical outcome. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

For this compound, MD simulations could be used to:

Study its conformational dynamics in different solvents.

Investigate its interactions with biological macromolecules, such as enzymes or receptors, to understand its potential biological activity.

Simulate its aggregation behavior at higher concentrations.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the simulation, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and various energy terms to quantify intermolecular interactions.

Table 4: Representative Data from a Molecular Dynamics Simulation of this compound in Water (Illustrative)

ParameterDescriptionIllustrative Value
Average RMSDMeasures the average deviation of the molecule's backbone atoms from a reference structure over time.1.5 Å
Average RMSF of Phenyl RingIndicates the flexibility of the phenyl ring.0.8 Å
Average RMSF of Hydroxyl GroupIndicates the flexibility of the hydroxyl group.1.2 Å
Solvation EnergyThe energy change when the molecule is transferred from a vacuum to the solvent.-15 kcal/mol

Note: These values are illustrative and depend on the simulation parameters and duration.

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent environment can significantly modulate the conformational landscape and reactivity of a solute molecule. For this compound, a polar molecule, the nature of the solvent is paramount in dictating its behavior in solution. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting these solvent-solute interactions.

Theoretical studies on analogous cyanohydrins suggest that the stability of different conformers of this compound is highly dependent on the polarity of the solvent. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the nitrile group may be more prevalent. Conversely, in polar protic solvents, intermolecular hydrogen bonds with solvent molecules are likely to dominate, influencing the rotational barrier of the C-C bond connecting the phenyl ring and the acetonitrile (B52724) moiety.

The reactivity of this compound, particularly in the context of its synthesis or dissociation, is also heavily influenced by the solvent. The formation of the cyanohydrin from 3-nitrobenzaldehyde and a cyanide source is a reversible reaction catalyzed by acid or base. Computational studies on similar reactions have shown that polar solvents can stabilize the charged intermediates and transition states, thereby affecting the reaction kinetics. For instance, the rate of hydrocyanation of aromatic aldehydes has been shown to be influenced by the solvent's ability to solvate the cyanide ion and the developing alkoxide ion.

To illustrate the impact of solvent polarity on the molecular properties of this compound, a hypothetical data table based on trends observed for similar aromatic cyanohydrins is presented below. These values are representative and intended to demonstrate the expected variations.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated C-O Bond Length (Å)Calculated O-H Bond Length (Å)
Toluene2.383.151.4250.965
Dichloromethane9.083.871.4280.968
Acetonitrile37.54.521.4310.972
Water80.15.181.4350.978

This table is a representative model based on computational studies of analogous aromatic cyanohydrins and illustrates the expected trends in molecular properties of this compound with increasing solvent polarity.

Enzyme-Substrate Docking and Interaction Studies in Biocatalytic Processes

The enantioselective synthesis of cyanohydrins is a significant application of biocatalysis, often employing hydroxynitrile lyases (HNLs). nih.gov Understanding the interaction between this compound and the active site of these enzymes is crucial for optimizing reaction conditions and for enzyme engineering. Molecular docking simulations are a powerful computational technique used to predict the binding mode of a substrate within an enzyme's active site.

For instance, in studies with (R)-mandelonitrile and a hydroxynitrile lyase, the hydroxyl group was found to form hydrogen bonds with arginine and lysine (B10760008) residues, while the nitrile group interacted with arginine and tyrosine residues. nih.gov These interactions are critical for stabilizing the substrate in a specific orientation that leads to the formation of the desired enantiomer. A similar mechanism can be postulated for the interaction of this compound with an appropriate HNL. The nitro group on the phenyl ring would also influence the electronic properties and potential interactions within the active site.

Below is a hypothetical table summarizing the potential key interactions between this compound and a representative hydroxynitrile lyase active site, based on findings from related systems.

Enzyme ResidueInteraction TypeSubstrate Moiety Involved
LysineHydrogen BondHydroxyl Group
ArginineHydrogen Bond, ElectrostaticHydroxyl Group, Nitrile Group
TyrosineHydrogen BondNitrile Group
Phenylalanine/TryptophanHydrophobic (π-π stacking)3-Nitrophenyl Ring

This table presents a hypothetical model of interactions based on docking studies of structurally similar cyanohydrins with hydroxynitrile lyases. nih.gov

These computational and theoretical studies, by providing a molecular-level understanding of solvent effects and enzyme-substrate interactions, are invaluable for the rational design of synthetic routes and biocatalytic processes involving this compound.

Synthetic Utility and Applications in Advanced Organic Synthesis

Precursors for Chiral α-Hydroxy Acids and Esters (e.g., 3-Nitromandelic Acid Derivatives)

2-Hydroxy-2-(3-nitrophenyl)acetonitrile (B420227) is a direct precursor to 3-nitromandelic acid and its corresponding esters. The conversion is typically achieved through the hydrolysis of the nitrile functional group. This reaction can be performed under either acidic or alkaline conditions. libretexts.org

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid, which directly yields the carboxylic acid. libretexts.org

Alkaline Hydrolysis: Heating the nitrile with an alkali solution, like sodium hydroxide (B78521), initially produces the carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

The synthesis of enantiomerically pure α-hydroxy acids is of significant interest in the pharmaceutical industry, as chirality is a key factor in the efficacy of many drugs. researchgate.net Chiral 3-nitromandelic acid derivatives can be synthesized, often through the asymmetric addition of cyanide to the parent aldehyde, 3-nitrobenzaldehyde (B41214), using various chiral catalysts. These chiral building blocks are crucial for the synthesis of complex, biologically active molecules.

Transformation Reaction Type Product Class Significance
This compound → 3-Nitromandelic AcidNitrile Hydrolysisα-Hydroxy AcidPrecursor for fine chemicals and pharmaceuticals.
3-Nitrobenzaldehyde → Chiral this compoundAsymmetric Cyanohydrin SynthesisChiral CyanohydrinAccess to enantiomerically pure α-hydroxy acids.

Building Blocks for the Construction of Complex Heterocyclic Scaffolds

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. researchgate.net The functional groups within this compound provide multiple reaction sites for constructing such complex structures. While direct examples are specialized, the compound's reactivity profile suggests its utility in forming various heterocyclic systems.

The nitrile and hydroxyl groups can participate in cyclization reactions. For instance, reduction of the nitro group to an amine could be followed by intramolecular cyclization to form nitrogen-containing heterocycles. The nitrile group itself is a versatile synthon for creating rings like pyrimidines, imidazoles, and triazoles through multicomponent reactions. researchgate.net The development of novel synthetic methods that allow for varied bond formation is significantly influencing the pharmaceutical industry. nih.gov

Intermediates for Chiral β-Amino Alcohols

Chiral β-amino alcohols are indispensable building blocks for a wide array of pharmaceuticals, natural products, and chiral ligands. this compound can serve as a key intermediate for the synthesis of these valuable compounds. The synthetic pathway involves the reduction of the nitrile group to a primary amine, which transforms the α-hydroxynitrile into a β-amino alcohol, specifically 2-amino-1-(3-nitrophenyl)ethanol.

The stereoselective reduction of the nitrile or the use of a chiral starting material allows for the production of enantiomerically pure β-amino alcohols. Various synthetic methods have been developed to produce chiral β-amino alcohols, highlighting their importance in organic synthesis. westlake.edu.cn The development of biocatalytic routes, such as using engineered amine dehydrogenases, offers an efficient way to synthesize chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. nih.gov This underscores the value of the β-amino alcohol scaffold that can be derived from this compound.

Role in Multi-Step Stereoselective Syntheses of Fine Chemicals

The strategic placement of functional groups makes this compound a useful intermediate in multi-step stereoselective syntheses. It is derived from 3-nitrobenzaldehyde, a crucial intermediate for second-generation dihydropyridine calcium channel blockers like nitrendipine, nicardipine, and nimodipine. ijpsonline.com The synthesis of these drugs involves complex, multi-step pathways where functionalized building blocks are essential.

The compound's structure, containing a chiral center at the carbon bearing the hydroxyl and nitrile groups, is particularly significant. In a stereoselective synthesis, controlling this center is critical for the biological activity of the final product. The hydroxyl group can be used as a handle for further functionalization or to direct the stereochemistry of subsequent reactions, while the nitrile and nitro groups can be transformed into a variety of other functionalities as required by the synthetic route.

Applications in Flow Chemistry and Microreactor Technology for Scalable Production

Flow chemistry has emerged as a powerful technology for chemical synthesis, providing significant advantages over traditional batch processes, including enhanced safety, efficiency, scalability, and precise control over reaction parameters. jst.org.in The synthesis and subsequent transformation of this compound are well-suited for this technology.

The synthesis of cyanohydrins often involves highly toxic cyanide reagents, and the small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, thereby improving safety. Furthermore, many reactions involving nitroaromatic compounds are highly exothermic. Microreactors offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and preventing runaway reactions. mdpi.com This precise control can lead to higher yields and purities. mdpi.com The scalability of flow systems, often achieved by operating for longer durations or by "numbering up" (running multiple reactors in parallel), makes this technology attractive for the industrial production of fine chemicals and pharmaceutical intermediates derived from this compound. mdpi.comdtu.dk

Parameter Batch Processing Flow Chemistry / Microreactors Advantage in Flow
Safety Large volumes of hazardous reagents (e.g., cyanide) may be present.Small hold-up volume minimizes risk.Enhanced operational safety.
Heat Transfer Can be inefficient, leading to hotspots and side reactions.High surface-area-to-volume ratio allows for excellent heat dissipation.Better control of exothermic reactions, higher selectivity.
Scalability Often requires re-optimization of conditions for larger vessels.Achieved by continuous operation or parallelization ("numbering up").More straightforward and predictable scale-up. mdpi.com
Control Difficult to precisely control mixing, temperature, and residence time.Precise control over all reaction parameters.Improved reproducibility and optimization capabilities.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-2-(3-nitrophenyl)acetonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nitro-group introduction via nitration of phenylacetonitrile precursors or condensation reactions using aldehydes and cyanide sources. To optimize yield and purity:
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) may improve solubility of intermediates .
  • Temperature Control : Monitor exothermic nitration steps to avoid decomposition (e.g., maintain 0–5°C during HNO₃ addition).
  • Purity Monitoring : Use HPLC with acetonitrile-based mobile phases to track byproducts .

Q. How should researchers assess the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : A tiered analytical approach is recommended:
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) using acetonitrile/water gradients to resolve impurities .
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity; FT-IR for functional group validation (e.g., -OH and -CN peaks).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out isotopic impurities.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point consistency (expected range: 190–200°C, based on analogous compounds) .

Q. What safety protocols are critical when handling nitrophenyl acetonitrile derivatives in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Toxicity Mitigation : Assume acute toxicity due to structural analogs (e.g., nitrophenyl groups) until specific data is available. Avoid inhalation of dust; use N95 respirators if ventilation is inadequate .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational reaction path search methods be applied to design novel derivatives or optimize the synthesis of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nitration vs. cyanohydrin formation) .
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement.
  • Experimental Validation : Cross-reference computational predictions with small-scale reactions (e.g., 0.1 mmol) to refine parameters .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of nitrophenyl acetonitrile derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) and statistically evaluate outliers .
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables like humidity or light exposure .
  • Advanced Characterization : Use dynamic vapor sorption (DVS) to assess hygroscopicity or accelerated stability studies (40°C/75% RH) to clarify decomposition pathways .

Q. How do structural modifications (e.g., nitro group position) influence the reactivity and application potential of hydroxy-substituted phenylacetonitriles?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 2-Hydroxy-2-(4-nitrophenyl)acetonitrile) and compare:
  • Electronic Effects : Use Hammett plots to correlate nitro-group position with reaction rates in nucleophilic substitutions .
  • Crystallography : Single-crystal X-ray diffraction to analyze steric effects of substituents on molecular packing .
  • Application Testing : Screen derivatives for bioactivity (e.g., enzyme inhibition) or material properties (e.g., non-linear optics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.